

4-Fluoro-3-methoxybenzoic acid NMR spectral analysis and interpretation

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzoic acid

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A Comparative NMR Spectral Analysis of 4-Fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the NMR Spectral Features of **4-Fluoro-3-methoxybenzoic Acid** Against Key Structural Analogues.

This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-fluoro-3-methoxybenzoic acid**. To offer a clear understanding of the influence of its substituent groups, a direct comparison is made with the spectra of two closely related compounds: 4-fluorobenzoic acid and 3-methoxybenzoic acid. This document presents experimental and predicted spectral data, detailed experimental protocols, and an in-depth interpretation of the observed chemical shifts and coupling constants, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences.

Comparative NMR Data Analysis

The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-fluoro-3-methoxybenzoic acid** and its selected analogues in DMSO- d_6 . The data for **4-fluoro-3-methoxybenzoic acid** includes experimentally observed values and high-quality predicted values for a more complete analysis.

Table 1: ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4-Fluoro-3-methoxybenzoic acid	~13.0 (predicted)	br s	-	1H	COOH
7.61 (experimental)	m	-	1H	H-6	
7.57 (experimental)	m	-	1H	H-2	
7.34 (experimental)	m	-	1H	H-5	
3.91 (experimental)	s	-	3H	OCH ₃	
4-Fluorobenzoic acid	13.11[1]	br s	-	1H	COOH
8.05[1]	dd	J = 8.8, 5.6	2H	H-2, H-6	
7.34[1]	t	J = 8.8	2H	H-3, H-5	
3-Methoxybenzoic acid	~13.0 (predicted)	br s	-	1H	COOH
7.55	d	J = 7.6	1H	H-6	
7.49	s	-	1H	H-2	
7.41	t	J = 8.0	1H	H-5	
7.18	dd	J = 8.0, 2.4	1H	H-4	

3.82	s	-	3H	OCH ₃
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Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm	Assignment
4-Fluoro-3-methoxybenzoic acid (Predicted)	166.5	COOH
153.5 (d, $^1\text{JCF} = 248$ Hz)	C-4	
147.9	C-3	
125.0	C-1	
123.8 (d, $^3\text{JCF} = 7$ Hz)	C-5	
117.5 (d, $^2\text{JCF} = 21$ Hz)	C-6	
114.2 (d, $^2\text{JCF} = 19$ Hz)	C-2	
56.2	OCH ₃	
4-Fluorobenzoic acid	166.7	COOH
164.2 (d, $^1\text{JCF} = 251$ Hz)	C-4	
132.5 (d, $^3\text{JCF} = 9$ Hz)	C-2, C-6	
127.8 (d, $^4\text{JCF} = 3$ Hz)	C-1	
116.0 (d, $^2\text{JCF} = 22$ Hz)	C-3, C-5	
3-Methoxybenzoic acid	167.2	COOH
159.4	C-3	
132.5	C-1	
129.8	C-5	
122.1	C-6	
119.5	C-4	
114.2	C-2	
55.4	OCH ₃	

Experimental Protocols

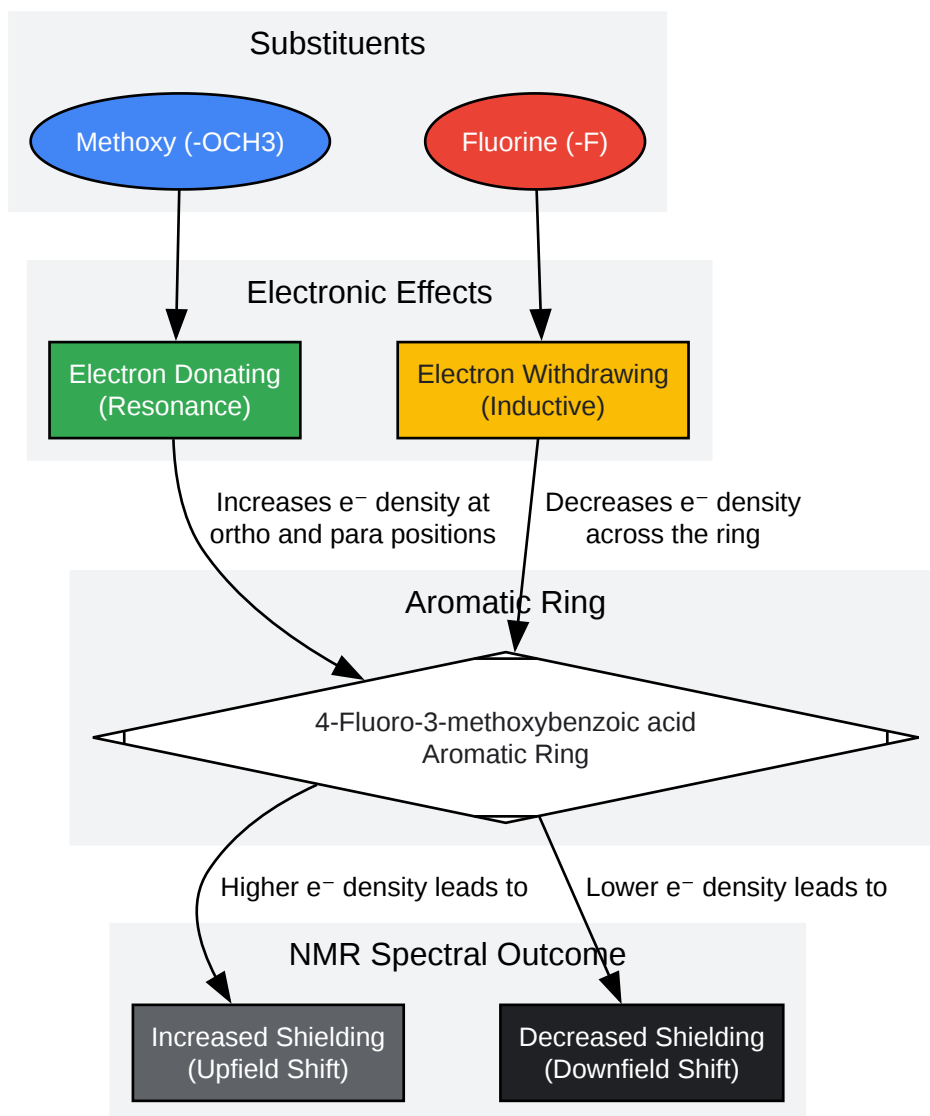
NMR Sample Preparation: A sample of approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR of the solid carboxylic acid was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The sample was thoroughly mixed using a vortex mixer to ensure complete dissolution. The resulting solution was then transferred to a 5 mm NMR tube.

NMR Spectroscopic Analysis: ^1H and ^{13}C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. ^1H NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. ^{13}C NMR spectra were recorded with a spectral width of 240 ppm, an acquisition time of 1.1 seconds, and a relaxation delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO- d_6 (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C) used for calibration.

Substituent Effects on NMR Spectra

The following diagram illustrates the influence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the electron density of the aromatic ring in **4-fluoro-3-methoxybenzoic acid**, which in turn affects the ^1H and ^{13}C NMR chemical shifts.

Influence of Substituents on Aromatic Ring Electron Density

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Caption: Substituent effects on the aromatic ring of **4-fluoro-3-methoxybenzoic acid**.

Interpretation of Spectral Data

¹H NMR Spectrum of **4-Fluoro-3-methoxybenzoic acid**:

The ^1H NMR spectrum of **4-fluoro-3-methoxybenzoic acid** in DMSO- d_6 displays a broad singlet for the carboxylic acid proton at approximately 13.0 ppm, which is characteristic for benzoic acid derivatives.[2] The methoxy group protons appear as a sharp singlet at 3.91 ppm. [2] The aromatic region shows a complex multiplet pattern for the three protons. Based on the substituent effects, H-2 and H-6 are expected to be the most deshielded due to their proximity to the electron-withdrawing carboxylic acid and fluorine groups. The multiplet observed between 7.55 and 7.66 ppm is assigned to H-2 and H-6.[2] The proton at the 5-position (H-5), being ortho to the electron-donating methoxy group and para to the carboxylic acid, is expected to be the most shielded of the aromatic protons, appearing as a multiplet around 7.30-7.37 ppm.[2]

Comparison with Analogues:

- 4-Fluorobenzoic acid: The two aromatic protons (H-2 and H-6) adjacent to the carboxylic acid group are observed as a doublet of doublets at 8.05 ppm, while the two protons (H-3 and H-5) adjacent to the fluorine atom appear as a triplet at 7.34 ppm.[1] The symmetry of the molecule simplifies the spectrum compared to **4-fluoro-3-methoxybenzoic acid**.
- 3-Methoxybenzoic acid: The aromatic protons show four distinct signals. The presence of the methoxy group at the meta position relative to the carboxylic acid leads to a more complex splitting pattern compared to the para-substituted 4-fluorobenzoic acid.

^{13}C NMR Spectrum of **4-Fluoro-3-methoxybenzoic acid** (Predicted):

The predicted ^{13}C NMR spectrum provides valuable insights into the electronic environment of each carbon atom. The carboxylic carbon appears at approximately 166.5 ppm. The carbon attached to the fluorine (C-4) is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling constant ($^1\text{JCF} \approx 248$ Hz). The carbon bearing the methoxy group (C-3) is also deshielded. The other aromatic carbons show characteristic chemical shifts and smaller carbon-fluorine coupling constants (^2JCF and ^3JCF), which are invaluable for unambiguous signal assignment.

Comparison with Analogues:

- 4-Fluorobenzoic acid: The C-4 carbon directly attached to the fluorine atom shows a large ^1JCF coupling constant, and due to symmetry, only four distinct carbon signals are observed

in the spectrum.

- 3-Methoxybenzoic acid: The spectrum displays seven distinct signals, with the carbon attached to the methoxy group (C-3) appearing at a characteristic downfield shift.

In conclusion, the NMR spectral analysis of **4-fluoro-3-methoxybenzoic acid**, when compared with its simpler analogues, clearly demonstrates the additive effects of the fluoro and methoxy substituents on the chemical shifts of the aromatic protons and carbons. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluorine and carboxylic acid groups create a unique electronic environment, resulting in a distinct and interpretable NMR fingerprint for the molecule.

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